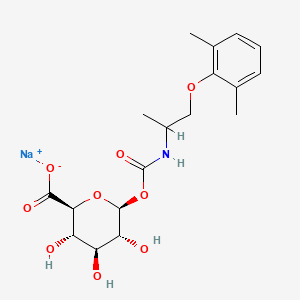

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

描述

准备方法

The preparation of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves synthetic routes that typically include the glucuronidation of mexiletine. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the glucuronide conjugate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used

科学研究应用

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a biochemical reagent in various chemical reactions and studies.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new biochemical assays and diagnostic tools .

作用机制

The mechanism of action of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt can be compared with other similar compounds such as:

Nitroxoline: An antibiotic with biofilm degradation properties.

Oxaliplatin: A chemotherapy drug used in combination with capecitabine. These compounds share some similarities in their biochemical properties but differ in their specific applications and mechanisms of action.

This compound stands out due to its unique glucuronide conjugate structure, which imparts distinct biochemical properties and research applications.

生物活性

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is a significant metabolite of mexiletine, an antiarrhythmic drug primarily used for treating ventricular arrhythmias. Understanding its biological activity is crucial for elucidating the pharmacokinetics and pharmacodynamics of mexiletine and its metabolites.

- Molecular Formula : C₁₈H₂₄N₁O₉·Na

- Molecular Weight : Approximately 421.37 g/mol

This compound is formed through the conjugation of mexiletine with glucuronic acid, enhancing its solubility and facilitating excretion from the body.

Biological Activity Overview

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt exhibits significantly reduced pharmacological activity compared to its parent compound, mexiletine. Studies indicate that while mexiletine effectively blocks sodium channels in a use-dependent manner, this metabolite shows almost complete abolition of such activity due to its conjugated form .

Pharmacological Activity Comparison

| Compound | Type | Pharmacological Activity | Unique Features |

|---|---|---|---|

| Mexiletine | Parent | Strong antiarrhythmic effect | Use-dependent sodium channel blocker |

| Mexiletine N-carbonyloxy β-D-glucuronide sodium salt | Metabolite | Minimal activity | Facilitates excretion |

| Hydroxymethyl-mexiletine | Phase I | Reduced activity | Greater use-dependence at higher frequencies |

| N-hydroxy-mexiletine | Phase I | Some activity | Less effective than mexiletine |

| P-hydroxy-mexiletine | Phase I | Some activity | Retains some channel-blocking ability |

The unique aspect of Mexiletine N-carbonyloxy β-D-glucuronide sodium salt lies in its role as a metabolite that enhances drug clearance while having negligible direct pharmacological effects compared to its parent compound and other metabolites.

Research has shown that the conjugation of mexiletine with glucuronic acid results in a significant loss of sodium channel blocking ability. In experiments evaluating the effects on sodium currents () in frog skeletal muscle fibers, it was found that conjugated metabolites like Mexiletine N-carbonyloxy β-D-glucuronide had almost no effect on these currents, contrasting sharply with the action of the parent compound .

Case Studies and Research Findings

- Isolation and Characterization : A study aimed at isolating a glucuronic acid conjugate of mexiletine demonstrated that upon acid hydrolysis, mexiletine was released from urine samples obtained after administering a single oral dose of mexiletine . This finding underscores the metabolic pathway involving Mexiletine N-carbonyloxy β-D-glucuronide.

- Pharmacodynamic Properties : Another study evaluated various metabolites' contributions to the clinical activity of mexiletine. It was concluded that although phase I metabolites (like p-hydroxy-mexiletine) exhibited some activity, phase II metabolites such as Mexiletine N-carbonyloxy β-D-glucuronide showed negligible pharmacological effects .

- Synthesis and Characterization : Research detailing the synthesis of Mexiletine N-carbonyloxy β-D-glucuronide highlighted its structural characteristics and confirmed its identity through mass spectrometry and chemical reactions .

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJJSRPFAUQEMM-BCTACURGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NNaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858122 | |

| Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915202-34-5 | |

| Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。